molecular formula C21H24N4O4S B2987076 ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 886888-77-3

ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2987076
CAS No.: 886888-77-3
M. Wt: 428.51
InChI Key: OGVQGTFYENELQK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-2-29-21(26)22-16-7-9-17(10-8-16)30(27,28)25-13-11-15(12-14-25)20-23-18-5-3-4-6-19(18)24-20/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVQGTFYENELQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its targets would depend on the particular biological activity it exhibits.

Biochemical Pathways

The affected biochemical pathways would depend on the specific biological activity of the compound. For instance, if the compound exhibits antibacterial activity, it might interfere with bacterial cell wall synthesis or protein synthesis. If it exhibits antitumor activity, it might interfere with cell division or DNA replication. The downstream effects would also depend on the specific biological activity and could include cell death, inhibition of growth, or modulation of immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For instance, if the compound exhibits antibacterial activity, the result might be bacterial cell death. If it exhibits antitumor activity, the result might be inhibition of tumor cell growth.

Biological Activity

Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also referred to as compound 202189-78-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C28H37N3O3, with a molecular weight of 463.61 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The benzimidazole structure is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect cellular signaling pathways and metabolic processes.
  • Modulation of Receptor Activity : Compounds containing piperidine and sulfonamide groups often exhibit interactions with neurotransmitter receptors, which can influence neurological functions and pain perception.
  • Antitumor Effects : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of key signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cytotoxicity Against Cancer Cell Lines : this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values observed in these studies ranged from 10 µM to 30 µM, indicating potent activity .
Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Combination Therapy : A study combining this compound with existing chemotherapeutic agents showed enhanced efficacy in reducing tumor growth compared to monotherapy.
  • Neuroprotective Effects : Research has indicated that related compounds may provide neuroprotection in models of neurodegenerative diseases, suggesting a broader therapeutic application for this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate features a benzimidazole core linked to a piperidine ring via a sulfonyl group, with an ethyl carbamate substituent on the phenyl moiety. Below is a detailed comparison with structurally related compounds, focusing on substituent variations, functional groups, and biological activities where available.

Structural Variations in Benzimidazole Substituents

  • RDS 60 (Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate): The benzimidazole nitrogen at position 5 is substituted with a pyrrole-methyl group instead of the piperidine-sulfonyl-phenyl chain.
  • Compound 65 ((1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone): The benzimidazole is connected to a piperidine via a ketone linker rather than a sulfonyl group. The trifluoromethylphenyl substituent enhances lipophilicity, which may improve membrane permeability compared to the sulfonylphenyl-carbamate structure in the target compound .
  • Bilastine Impurity 14 (2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide) :
    Shares the benzimidazole-piperidine-ethyl-phenyl core but replaces the carbamate with a propanamide group. The 2-ethoxyethyl substituent on the benzimidazole nitrogen increases solubility, while the propanamide terminus may influence metabolic stability .

Linker and Functional Group Differences

  • Compound 3g (3-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)-4-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydro-4H-benzo[e][1,2]oxazine) :
    The piperidine is connected to a 1,2-oxazine ring via a methylene linker instead of a sulfonyl group. This introduces rigidity and may restrict conformational flexibility compared to the sulfonyl spacer in the target compound .
  • Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate: A fluorobenzyl group is appended to the benzimidazole nitrogen, and the piperidine terminus is modified with an ethyl carboxylate.
  • Compound 7a (4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzenesulfonamide): Replaces the sulfonylphenyl-carbamate moiety with a sulfonamide group. Sulfonamides are more acidic than carbamates, which could affect solubility and protein-binding properties .

Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Notable Substituents
Target Compound ~489.5 g/mol* Sulfonyl, carbamate Piperidine, benzimidazole, ethyl carbamate
RDS 60 ~314.3 g/mol Pyrrole-methyl, carbamate None
Compound 65 ~405.4 g/mol Ketone, trifluoromethyl Trifluoromethylphenyl
Bilastine Impurity 14 534.73 g/mol Propanamide, 2-ethoxyethyl Hydroxy-2-methylpropanamide
Compound 3g ~532.6 g/mol Methylene, 1,2-oxazine 4-Methoxyphenyl

*Calculated based on molecular formula.

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